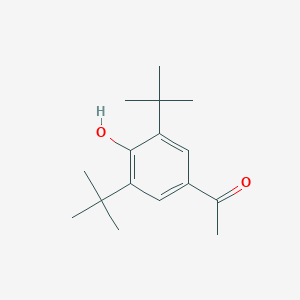

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone

Descripción general

Descripción

3,5-di-tert-Butyl-4-hydroxyacetophenone is an aromatic ketone.

Actividad Biológica

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.

- Molecular Formula : C16H24O2

- Molecular Weight : 248.36 g/mol

- Appearance : White to pale beige solid

- Melting Point : 146-147°C

- Boiling Point : Approximately 308.2°C

- Density : 0.982 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

Synthesis

The synthesis of this compound typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antioxidant Efficacy :

- A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.

- Anti-inflammatory Mechanisms :

- Antibacterial Properties :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |

| 2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer |

| Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |

| Propyl Gallate | C10H12O5 | Used as an antioxidant in food |

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Food Preservation | Acts as an antioxidant to prevent rancidity in fats and oils. |

| Pharmaceuticals | Used as a stabilizer in drug formulations to enhance shelf life. |

| Polymer Industry | Acts as a stabilizer against oxidative degradation in plastics and rubbers. |

Food Preservation

BHT is primarily used as a food additive due to its antioxidant properties. It prevents the oxidation of fats and oils, thereby extending the shelf life of food products. Research has demonstrated that BHT effectively inhibits the formation of free radicals and peroxides, which are responsible for rancidity.

- Case Study : A study published in the Journal of Food Science explored the effectiveness of BHT in extending the shelf life of fried snacks. Results indicated a significant reduction in lipid oxidation when BHT was included in the formulation, compared to control samples without antioxidants .

Pharmaceutical Formulations

In pharmaceuticals, BHT is utilized to stabilize formulations containing sensitive compounds that may degrade over time. It helps maintain the efficacy and safety of drugs by preventing oxidative degradation.

- Case Study : Research documented in Pharmaceutical Development and Technology highlighted the role of BHT in stabilizing vitamin A formulations. The study found that BHT significantly reduced the degradation rate of vitamin A when exposed to light and oxygen, thus enhancing its stability and bioavailability .

Polymer Stabilization

BHT is also employed in the polymer industry as an antioxidant stabilizer for various plastics and rubber products. It protects materials from oxidative degradation caused by heat and UV exposure.

Propiedades

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPGMJLARWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346908 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-33-7 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.